1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 3-methoxyaniline with 5-(4-methylphenyl)-1,3,4-thiadiazole-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea.
Reduction: Formation of 1-(3-Aminophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiadiazole ring is known to interact with various biological targets, including DNA and proteins, which can result in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-3-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(3-Methoxyphenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(3-Methoxyphenyl)-3-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]urea
Uniqueness
1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)15-20-21-17(24-15)19-16(22)18-13-4-3-5-14(10-13)23-2/h3-10H,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIQWIRHPVHOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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